3,5-Dibromobenzoic acid
Overview
Description
3,5-Dibromobenzoic acid is a 3,5-dibromo-substituted benzoic acid . It has the molecular formula C7H4Br2O2 and an average mass of 279.914 Da .
Synthesis Analysis
3,5-Dibromobenzoic acid can be synthesized from anthranilic acid through a process that involves bromination, diazotization, and additional derived reactions . The bromination reaction is carried out at about 20°C .Molecular Structure Analysis
The molecular structure of 3,5-Dibromobenzoic acid can be represented as Br2C6H3CO2H .Chemical Reactions Analysis
The synthesis of 3,5-Dibromobenzoic acid involves bromination, diazotization, and additional derived reactions .Physical And Chemical Properties Analysis
3,5-Dibromobenzoic acid has a density of 2.1±0.1 g/cm3, a boiling point of 355.2±32.0 °C at 760 mmHg, and a flash point of 168.6±25.1 °C . It also has a molar refractivity of 48.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 134.3±3.0 cm3 .Scientific Research Applications
Synthesis of Organic Compounds
3,5-Dibromobenzoic acid: is utilized in the synthesis of a variety of organic compounds. For instance, it serves as a precursor for:
- (+)-Menthyl 3,5-dibromobenzoate : This compound is used in the study of chiral molecules which have applications in the development of pharmaceuticals .
- Di-tert-butyl 4-[2-(tert-butoxycarbonyl)ethyl]-4-(3,5-dibromobenzamido)heptanedioate : A compound used in peptide synthesis which is crucial for developing new therapeutic agents .
- (L)-Methyl 2-(3,5-dibromobenzamido)-3-phenylpropanoate : This is another molecule used in peptide synthesis, highlighting the role of 3,5-Dibromobenzoic acid in medicinal chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the context .
Mode of Action
As a benzoic acid derivative, it may interact with its targets through the carboxylic acid group, which can form hydrogen bonds and participate in various chemical reactions .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
It has been used in the synthesis of various compounds, suggesting that its effects could be diverse depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromobenzoic acid. For instance, its solubility in different solvents can affect its availability and interaction with targets .
properties
IUPAC Name |
3,5-dibromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFNJZWZHASAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210800 | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
618-58-6 | |
Record name | 3,5-Dibromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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